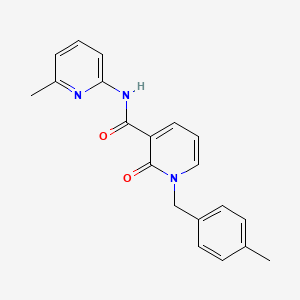

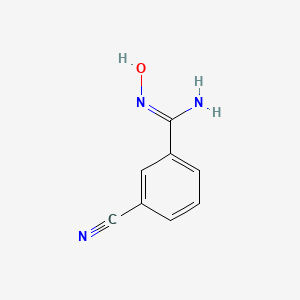

![molecular formula C17H21N3O B2551448 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-75-5](/img/structure/B2551448.png)

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the dihydropyrimidinone family, which has been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is involved in the synthesis of new chemical entities with potential biological activities. For instance, its derivatives have been synthesized through various chemical reactions, showcasing the compound's versatility in creating pharmacologically relevant molecules. The one-pot reaction of 1-benzylpiperidin-4-one with different nitriles in the presence of triflic anhydride affords substituted tetrahydropyrido[4,3-d]pyrimidines, indicating its utility in synthesizing complex pyrimidine structures (Herrera, Martínez‐Álvarez, Chioua, & Almy, 2006). These derivatives can be easily converted into dimethoxy and dicarbonyl derivatives, expanding the range of potential applications in drug discovery and development.

Biological Applications

The compound and its derivatives have been explored for their potential in treating various diseases, including cancer and Alzheimer's disease. For example, pyrimidin-4-one derivatives exhibit promising antitumor activity. The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones showed remarkable activity against cancer cell lines, highlighting the antitumor potential of these compounds (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013). Additionally, derivatives of 3,4-dihydropyrimidin-4-one have been designed and synthesized as dual inhibitors of cholinesterase and Aβ-aggregation, targeting multiple pathological routes in Alzheimer's disease, which demonstrates the therapeutic versatility of these compounds (Mohamed, Zhao, Habib, Yang, & Rao, 2011).

Material Science and Catalysis

In material science, derivatives of 3,4-dihydropyrimidin-4-one have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the broad range of applications beyond pharmaceuticals. The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation demonstrates the compound's utility in generating materials with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Properties

IUPAC Name |

3-[(1-benzylpiperidin-4-yl)methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17-6-9-18-14-20(17)13-16-7-10-19(11-8-16)12-15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCECUBAUYAIPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

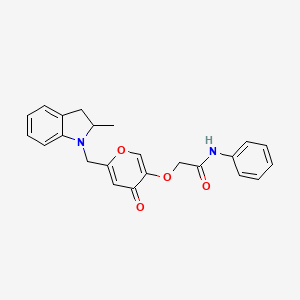

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

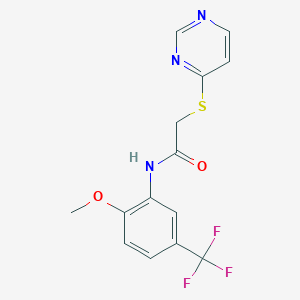

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

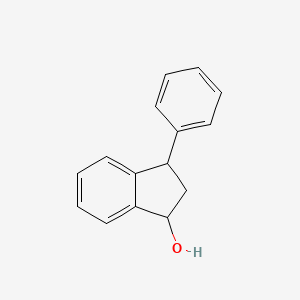

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)